![molecular formula C9H10N2 B3149674 2,8-Dimethylimidazo[1,2-A]pyridine CAS No. 67625-39-2](/img/structure/B3149674.png)
2,8-Dimethylimidazo[1,2-A]pyridine
Overview
Description
2,8-Dimethylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylimidazo[1,2-A]pyridine can be achieved through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common approach involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylimidazo[1,2-A]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or aryl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the imidazo[1,2-A]pyridine core .
Scientific Research Applications
Biological Activities
Pharmacological Significance
The imidazo[1,2-A]pyridine scaffold is recognized for its diverse pharmacological properties. DMIP and its derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : DMIP derivatives have shown promising results against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Studies indicate that certain compounds within this class have minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mycobacterium tuberculosis .
- Anticancer Properties : Compounds derived from DMIP have been evaluated for their anticancer potential, with some showing efficacy in inhibiting tumor growth . The structure-activity relationship (SAR) studies reveal that modifications at specific positions can enhance their anticancer activity.
- Neurological Applications : DMIP derivatives are also investigated for their effects on the central nervous system. For instance, several compounds have been identified as potential anxiolytics and sedatives . Zolpidem, a well-known sleep aid, is a derivative of imidazo[1,2-A]pyridine.
Antimicrobial Research
A notable study focused on the development of imidazo[1,2-A]pyridine-3-carboxamides demonstrated significant antimicrobial activity against resistant strains of bacteria. These compounds were tested for their ability to inhibit growth in vitro and showed promising results against both Gram-positive and Gram-negative bacteria .
Anti-Tuberculosis Compounds
Research has identified specific DMIP derivatives with potent activity against MDR-TB. The structure-activity relationship studies revealed that modifications at the C2 and C6 positions significantly enhanced their efficacy . One compound exhibited an MIC of 0.0009 μM against extracellular Mycobacterium tuberculosis.
Neurological Applications
The sedative properties of DMIP derivatives were explored in a series of pharmacological tests where compounds like zolpidem were evaluated for their anxiolytic effects. These studies confirmed the effectiveness of imidazo[1,2-A]pyridines in treating anxiety disorders without the side effects commonly associated with traditional benzodiazepines .
Mechanism of Action
2,8-Dimethylimidazo[1,2-A]pyridine can be compared with other similar compounds such as imidazo[1,2-A]pyrimidines and imidazo[1,2-A]pyridines . These compounds share a similar fused bicyclic structure but differ in the position and type of substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- Imidazo[1,2-A]pyrimidine
- Imidazo[1,2-A]pyridine
- 2,7-Dimethylimidazo[1,2-A]pyridine
Biological Activity
2,8-Dimethylimidazo[1,2-A]pyridine (DMIP) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of DMIP, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
The biological activity of DMIP and its derivatives is extensive, encompassing several therapeutic areas:
- Antimicrobial Activity : DMIP derivatives have shown significant activity against various bacteria and fungi. For instance, compounds such as ND-09759 have demonstrated potent bactericidal effects against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. The minimum inhibitory concentration (MIC) for these compounds ranges from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating strong efficacy in combating tuberculosis .
- Antitumor Properties : Certain imidazo[1,2-a]pyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies have suggested that these compounds can activate pro-apoptotic pathways through interactions with p53 and other cellular mechanisms .
- Anti-inflammatory Effects : DMIP has been linked to anti-inflammatory activities, which may be beneficial in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The SAR of DMIP derivatives is crucial for understanding their biological efficacy. Modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly influence their potency and selectivity:
Position | Modification | Effect on Activity |
---|---|---|
2 | Methyl group addition | Increases anti-TB activity |
7 | Halogen substitution | Enhances antimicrobial potency |
3 | Carboxamide group | Improves selectivity against non-tubercular strains |
Research indicates that compounds with substitutions at the 2 and 7 positions often exhibit enhanced activity against Mtb while maintaining low cytotoxicity towards human cells .
Case Studies
-
Anti-Tuberculosis Activity :
A study evaluated the efficacy of ND-09759 in a mouse model of tuberculosis. The compound was administered at varying doses (10 mg/kg to 60 mg/kg) over four weeks. Results indicated a significant reduction in bacterial load in treated mice compared to controls, supporting its potential as a therapeutic agent against tuberculosis . -
Cancer Cell Line Studies :
In vitro studies using various cancer cell lines revealed that certain DMIP derivatives induced cell cycle arrest and apoptosis. These findings were corroborated by transcriptional profiling that indicated inhibition of key metabolic pathways essential for tumor growth .
Research Findings
Recent research has highlighted several critical findings regarding the biological activity of DMIP:
- Efficacy Against MDR-TB : Compounds derived from DMIP have shown promising results against multidrug-resistant strains of Mtb with MIC values as low as 0.07 μM .
- Non-Cytotoxicity : Many derivatives exhibit high selectivity for bacterial cells over mammalian cells, suggesting a favorable safety profile for potential therapeutic applications .
- Mechanistic Insights : Studies suggest that DMIP compounds may inhibit energy metabolism in bacteria, leading to reduced viability under stress conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,8-dimethylimidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between 2-aminoimidazoles and α-haloketones or 1,3-difunctional aliphatic compounds. For example:
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Stepwise Condensation : Reacting 2-aminonicotinate derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) yields imidazo[1,2-a]pyridine cores. Halogenation at the 3-position can then introduce substituents .
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Multicomponent Reactions : One-pot reactions using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes achieve high regioselectivity. This method avoids tedious workup, with products precipitating in pure form .
-
Key Parameters : Temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., iodine for cyclization) significantly affect yield (60–85%) and purity (>95%) .
- Data Table : Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Scalability | Reference |
---|---|---|---|---|
Stepwise Condensation | 70–85 | >98 | Moderate | |
Multicomponent Reaction | 65–80 | >95 | High | |
Iodine-Catalyzed | 60–75 | >90 | Low |
Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies substituent positions (e.g., methyl groups at 2,8-positions show singlets at δ 2.4–2.6 ppm). ¹³C NMR confirms carbonyl/carboxamide signals (δ 165–170 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate functional groups .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with HRMS ensures purity (>98%) and molecular weight confirmation (e.g., [M+H]+ at m/z 401.46 for a derivative in ).
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for structurally similar imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis clarifies ambiguous NMR/IR signals. For example, π-stacking and C–H···N interactions in the solid state can explain shifts in solution-phase spectra .
- DFT Calculations : Computational modeling (e.g., Gaussian 09) predicts NMR chemical shifts and verifies hydrogen bonding patterns, reconciling discrepancies between experimental and theoretical data .
- Comparative Analysis : Cross-referencing data across derivatives (e.g., methyl vs. cyano substituents) identifies electronic effects on spectral outputs .
Q. How can reaction optimization improve the scalability of imidazo[1,2-a]pyridine synthesis while maintaining regioselectivity?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent, catalyst loading, temperature) identifies optimal conditions. For instance, replacing DMF with acetonitrile reduces side reactions in multicomponent syntheses .
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, achieving 90% yield in scaled-up imidazo[1,2-a]pyridine syntheses .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki coupling) improve cross-coupling efficiency for aryl-substituted derivatives .
Q. What in vivo and in vitro models validate the anti-inflammatory properties of this compound derivatives?
- Methodological Answer :
- In Vitro : LPS-induced RAW 264.7 macrophages assess TNF-α/IL-6 suppression (IC₅₀ values: 0.5–5 µM). Structure-activity relationships (SAR) show methyl groups enhance membrane permeability .
- In Vivo : Murine models of colitis (DSS-induced) demonstrate dose-dependent reduction in pro-inflammatory cytokines (e.g., 10 mg/kg dose decreases IL-1β by 60%) .
- Mechanistic Studies : Western blotting confirms inhibition of NF-κB and MAPK pathways, linking chemical structure to therapeutic efficacy .
Q. Methodological Challenges and Solutions
Q. How do researchers address low yields in halogenation reactions at the 3-position of imidazo[1,2-a]pyridines?
- Answer :
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., carboxamides) to enhance reactivity at the 3-position. For example, NBS (N-bromosuccinimide) in DMF achieves >80% bromination .
- Microwave Assistance : Microwave irradiation (100°C, 30 min) accelerates reactions, reducing decomposition and improving yields by 15–20% .
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-4-3-5-11-6-8(2)10-9(7)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMFIGNJJKNQMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287239 | |
Record name | Imidazo[1,2-a]pyridine, 2,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-39-2 | |
Record name | Imidazo[1,2-a]pyridine, 2,8-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67625-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine, 2,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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